molecular formula C11H16N2O2 B13625242 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione

Cat. No.: B13625242
M. Wt: 208.26 g/mol
InChI Key: FCBMIUONZQQYGL-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a hexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-yl ethanone with hexane-1,3-dione. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in an ether solvent . The choice of solvent and base is crucial for achieving high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring allows for substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione is unique due to its specific substitution pattern and the presence of both pyrazole and hexane-1,3-dione groups

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)hexane-1,3-dione

InChI

InChI=1S/C11H16N2O2/c1-4-5-9(14)6-11(15)10-7-13(3)12-8(10)2/h7H,4-6H2,1-3H3

InChI Key

FCBMIUONZQQYGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CN(N=C1C)C

Origin of Product

United States

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